molecular formula C12H20N2O5 B14000892 4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid CAS No. 7475-16-3

4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid

Cat. No.: B14000892
CAS No.: 7475-16-3
M. Wt: 272.30 g/mol
InChI Key: WKIAYQRJKDRBPI-UHFFFAOYSA-N
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Description

4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid is a complex organic compound with a branched structure. It is related to branched-chain amino acids, which play significant roles in various biochemical processes .

Chemical Reactions Analysis

4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its effects on metabolic disorders and its use as a drug precursor.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid can be compared with other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share structural similarities but differ in their specific functional groups and biochemical roles . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Similar Compounds

Properties

CAS No.

7475-16-3

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

4-methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C12H20N2O5/c1-4-5-19-12(18)13-7-10(15)14-9(11(16)17)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,13,18)(H,14,15)(H,16,17)

InChI Key

WKIAYQRJKDRBPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC=C

Origin of Product

United States

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